molecular formula C25H23N3O4S2 B2717121 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-11-5

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2717121
CAS RN: 850782-11-5
M. Wt: 493.6
InChI Key: GWSPUXUZEFVIMX-OCEACIFDSA-N
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Description

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has explored the synthesis of bioactive molecules with structures closely related to the compound . For instance, the synthesis of bioactive molecule fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole indicates a methodological framework for creating compounds with potential biological and pharmacological activities, suggesting that similar synthetic strategies could be applied to the synthesis and functional exploration of the specified compound (Patel et al., 2009).

Pharmacological Screening

The design and synthesis of quinazoline derivatives for exploring hybrid molecules as diuretic and antihypertensive agents demonstrate the pharmacological potential of compounds with a similar structural framework (Rahman et al., 2014). This indicates that the compound could be of interest in the development of new therapeutic agents, particularly if it shares pharmacophores with these studied derivatives.

Anticancer and Antiproliferative Properties

Another study on the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere highlights the anticancer potential of compounds within this structural class (Shao et al., 2014). Given the structural similarity, the specified compound may also hold promise as a target for anticancer research, focusing on the PI3K/AKT/mTOR pathway.

Analgesic Activity

The synthesis and evaluation of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety for their analgesic activity offer insights into the potential therapeutic applications of similarly structured compounds in pain management (Saad et al., 2011). This suggests avenues for research into the analgesic properties of the compound .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-27-22-12-9-20(32-2)15-23(22)33-25(27)26-24(29)18-7-10-21(11-8-18)34(30,31)28-14-13-17-5-3-4-6-19(17)16-28/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPUXUZEFVIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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